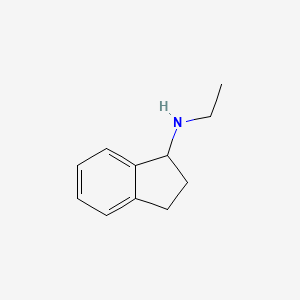
N-ethyl-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C11H15N It is a derivative of indane, featuring an ethyl group attached to the nitrogen atom of the indane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 2,3-dihydro-1H-inden-1-one with ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions
N-ethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-dihydro-1H-inden-1-one, while reduction may yield this compound.
科学研究应用
N-ethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-ethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Aminoindane: A structural analog with similar chemical properties.
N-methyl-2,3-dihydro-1H-inden-1-amine: Another derivative of indane with a methyl group instead of an ethyl group.
2,3-Dihydro-1H-inden-1-one: The corresponding ketone form of the compound.
Uniqueness
N-ethyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
N-ethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-2-12-11-8-7-9-5-3-4-6-10(9)11/h3-6,11-12H,2,7-8H2,1H3 |
InChI 键 |
XUVBIVWKEVAUBX-UHFFFAOYSA-N |
规范 SMILES |
CCNC1CCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


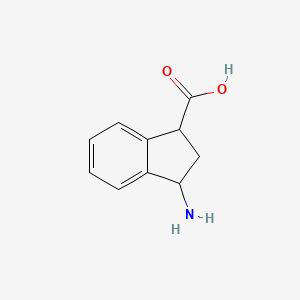
![7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B13216921.png)
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
![Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13216940.png)
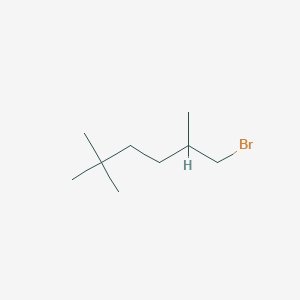
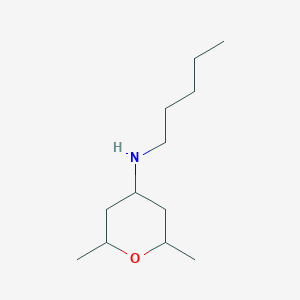

![tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13216977.png)
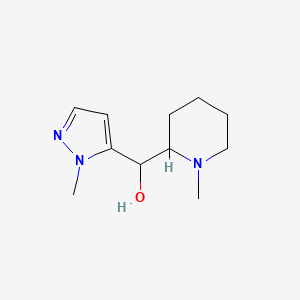
![3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane](/img/structure/B13216982.png)
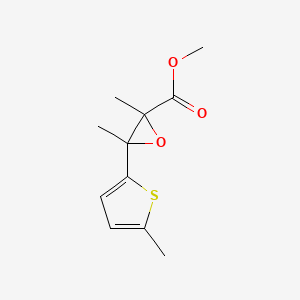
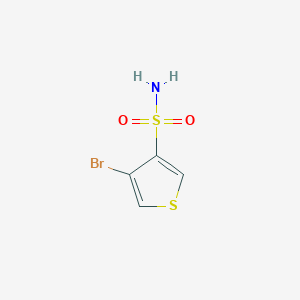
![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
